molecular formula C13H23NO4 B3084853 Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate CAS No. 1144505-90-7

Methyl 1-([(tert-butoxy)carbonyl]amino)cyclohexane-1-carboxylate

Cat. No. B3084853
CAS RN: 1144505-90-7
M. Wt: 257.33 g/mol
InChI Key: JNKWMYDLYATOPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The tert-butyloxycarbonyl (BOC) group is a protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C11H19NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h7,13H,5-6H2,1-4H3,(H,12,15) . This indicates the presence of 11 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms .


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 245.28 .

Scientific Research Applications

Decomposition of Air Toxics

Methyl tert-butyl ether (MTBE) is a compound extensively used as an oxygenate and octane enhancer in gasoline. Its release into the environment has caused concern, leading to studies on its decomposition. A study has shown the feasibility of using a radio frequency (RF) plasma reactor for decomposing MTBE by adding hydrogen, converting it into simpler molecules like CH4, C2H4, and C2H2. This method presents an alternative for decomposing and converting MTBE into less harmful substances (Hsieh et al., 2011).

Thermophysical Property Measurements

Research on the thermophysical properties of mixtures containing MTBE and other ethers with non-polar solvents has focused on developing a set of recommended values for vapor-liquid equilibria and related properties. This comprehensive review of binary and ternary mixtures aims to assist in understanding where further property measurements are required, enhancing the application of these mixtures in improving gasoline's octane rating and reducing exhaust pollution (Marsh et al., 1999).

MTBE Biodegradation and Bioremediation

Evidence of MTBE biotransformation and complete mineralization under aerobic and increasing evidence under anaerobic conditions in environmental samples and enrichment cultures has been reviewed. The metabolic pathway involves tert-butyl alcohol (TBA) and 2-hydroxy isobutyric acid (HIBA) as key intermediates. This comprehensive review suggests several biological methods for MTBE remediation, highlighting the potential for natural anaerobic transformation of MTBE (Fiorenza & Rifai, 2003).

properties

IUPAC Name

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-13(10(15)17-4)8-6-5-7-9-13/h5-9H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNKWMYDLYATOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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